Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a complex organic compound that contains a cyclopropane ring and a boron-containing dioxaborolane moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane group suggests utility in various chemical transformations, including cross-coupling reactions.
The compound can be synthesized from various precursors, including boronic acids and cyclopropanecarboxylic acid derivatives. Its synthesis has been documented in scientific literature, highlighting methods that utilize palladium-catalyzed reactions and other synthetic strategies.
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate falls under the category of organoboron compounds due to the presence of the boron atom within its structure. It is also classified as an ester because of the ethyl group attached to the carboxylic acid derivative.
The synthesis of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate typically involves several key steps:
The synthesis may employ microwave-assisted techniques to enhance reaction rates and yields. For example, one method involves heating tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine with methyl 4-bromobenzoate in a solvent mixture at elevated temperatures .
The molecular structure of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate can be represented as follows:
The structure features a cyclopropane ring connected to an ethyl ester group and a phenyl group substituted with a dioxaborolane moiety. The presence of multiple functional groups allows for diverse reactivity patterns.
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate can undergo several types of chemical reactions:
Common reagents for these transformations may include hydrogen peroxide for oxidation and sodium borohydride for reduction. The compound's reactivity is influenced by the steric and electronic properties imparted by the dioxaborolane group .
The mechanism by which Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate exerts its effects involves several pathways:
Data suggest that compounds containing dioxaborolane groups may have applications as inhibitors in various biochemical pathways .
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate typically appears as a white amorphous solid.
Key chemical properties include:
Relevant data on infrared spectra indicate characteristic absorption bands associated with functional groups present in the molecule .
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate has several scientific uses:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
Pinacol boronic esters represent a cornerstone of modern synthetic chemistry due to their exceptional stability and versatile reactivity. These derivatives are characterized by a boron atom bonded to two oxygen atoms of a pinacol moiety (2,3-dimethylbutane-2,3-diol), forming a five-membered cyclic ester. This configuration confers remarkable advantages over free boronic acids, which are prone to protodeboronation and oxidative degradation. The pinacol ester group protects the sensitive C-B bond while maintaining the boron atom's ability to participate in key transformations, most notably the Suzuki-Miyaura cross-coupling reaction – a palladium-catalyzed process enabling efficient carbon-carbon bond formation between aryl or vinyl boronic esters and organic electrophiles [1] [6].
The electronic configuration of boron in these esters allows them to function as Lewis acids, facilitating reversible interactions with nucleophiles. At physiological pH, boronic acids exist in equilibrium between neutral trigonal planar and anionic tetrahedral forms. This dynamic behavior underpins their molecular recognition capabilities, making them invaluable in developing enzyme inhibitors and sensors. Pinacol boronic esters exhibit enhanced hydrolytic stability compared to their free acid counterparts, as the cyclic structure protects boron from nucleophilic attack while maintaining sufficient electrophilicity for transmetalation reactions. This stability profile is critical for handling, storage, and synthetic applications, especially in multistep syntheses where intermediates must withstand various reaction conditions [1] [6].
Table 1: Comparative Properties of Boronic Acid Derivatives
Derivative Type | Hydrolytic Stability | Handling Characteristics | Primary Synthetic Utility |
---|---|---|---|
Free Boronic Acid | Moderate (protodeboronation risk) | Hygroscopic; purification challenges | Direct use in medicinal chemistry |
Pinacol Boronic Ester | High (cyclic protection) | Crystalline solids; stable storage | Suzuki-Miyaura cross-coupling |
MIDA Boronate | Very high (chelation effect) | Excellent crystallinity | Iterative cross-coupling |
Trifluoroborate Salt | Excellent (ionic character) | Non-hygroscopic solids | Alternative coupling partners |
Beyond cross-coupling chemistry, pinacol boronic esters serve as versatile synthetic intermediates in numerous transformations. These include conjugate additions (boron-Michael reactions), allylations, and catalytic reductions. The development of methods for direct functionalization of C-H bonds via boronation (e.g., using iridium or rhodium catalysts with bis(pinacolato)diboron) has further expanded their synthetic utility. These advances enable streamlined access to complex molecular architectures from simple precursors, underpinning their status as indispensable tools in pharmaceutical synthesis. The target compound incorporates this privileged structural motif, positioning it as a valuable building block for accessing structurally diverse analogs in drug discovery campaigns [1] [3] [6].
The cyclopropane ring represents a unique structural motif in medicinal chemistry due to its distinctive physicochemical and geometric properties. As the smallest carbocycle, cyclopropane exhibits significant angle strain (approximately 115° internal bond angles versus 109.5° in tetrahedral carbon), resulting in a bond strength intermediate between single and double bonds. This strain energy (around 27 kcal/mol) creates a driving force for chemical reactivity while simultaneously conferring remarkable metabolic stability when strategically incorporated into pharmaceutical compounds. The cyclopropyl group serves as a versatile conformational constraint tool, effectively locking rotatable bonds and preorganizing molecular structures into biologically relevant conformations [2] [7].
The stereoelectronic properties of cyclopropane significantly influence molecular recognition. The C-C bonds exhibit enhanced σ-bond character, allowing them to participate in unconventional hydrogen bonding interactions known as "C-H•••X" bonding. Furthermore, the ring's Walsh orbitals enable unique electronic interactions with adjacent π-systems, creating distinctive three-dimensional pharmacophores. This feature is exploited in designing bioactive analogs where cyclopropane serves as an isostere for diverse functional groups including alkenes, tert-butyl groups, and peptide bonds. For instance, cyclopropane-containing amino acid derivatives enable the creation of rigidified peptidomimetics that maintain biological activity while improving proteolytic stability and membrane permeability – critical attributes for orally bioavailable therapeutics targeting intracellular protein-protein interactions [2] [7].
Table 2: Clinically Approved Drugs Containing Cyclopropane Moieties
Drug Name | Therapeutic Class | Role of Cyclopropane | Key Clinical Indication |
---|---|---|---|
Prilocaine | Local anesthetic | Metabolic stability | Regional anesthesia |
Tranylcypromine | MAO inhibitor | Rigid conformation | Depression |
Maraviroc | CCR5 antagonist | Conformational constraint | HIV infection |
Ticagrelor | P2Y₁₂ inhibitor | Pharmacophore orientation | Thrombosis prevention |
Cafenstrole | Herbicide | Bioisosteric replacement | Weed control |
The integration of cyclopropane into bioactive compounds frequently enhances membrane permeability through modulation of lipophilicity and reduction of polar surface area. Cyclopropane's capacity to influence conformation also minimizes entropic penalties upon target binding, often leading to substantial increases in potency. Additionally, the ring's relative metabolic inertness compared to larger cycloalkyl groups contributes to improved pharmacokinetic profiles. In the target compound, the cyclopropane ring is functionalized with an ester group, creating a versatile carboxylic acid bioisostere that can engage in hydrogen bonding while potentially offering enhanced resistance to enzymatic hydrolysis compared to acyclic esters. This strategic combination positions the molecule as a privileged scaffold for developing protease inhibitors, receptor modulators, and other bioactive agents where precise spatial orientation of pharmacophoric elements determines biological activity [2] [7].
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate (CAS 1257213-52-7) embodies a sophisticated integration of two pharmacophoric elements with complementary properties: the pinacol boronic ester and the cyclopropyl carboxylate. This hybrid structure (C₁₈H₂₅BO₄, MW 316.20 g/mol) represents a bifunctional building block designed to overcome limitations in single-functional group intermediates. Its structural architecture features a cyclopropane ring bearing an ethyl ester substituent, directly connected to a para-substituted phenyl ring functionalized with the boronic ester. This arrangement creates a molecular scaffold with three-dimensional complexity while maintaining sufficient flexibility for structural diversification [3] [5] [8].
The physicochemical profile of this compound reflects its dual functionality: it exhibits moderate lipophilicity (predicted logP ~2.58) and sufficient stability for storage under inert atmosphere at 2-8°C. The molecular formula and structural identifiers confirm its identity as a white to off-white crystalline solid with predicted density of 1.10±0.1 g/cm³ and boiling point of 400.6±38.0°C. These properties make it amenable to standard synthetic manipulation and purification techniques. The compound is commercially available from specialty chemical suppliers in quantities ranging from milligram to gram scale, though its synthesis typically involves transition metal-catalyzed borylation of appropriately functionalized cyclopropane precursors or cyclopropanation of boronic ester-containing alkenes [3] [4] [5].
Table 3: Physicochemical Properties of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₁₈H₂₅BO₄ | Confirmed by HRMS |
Molecular Weight | 316.20 g/mol | Calculated exact mass: 316.1846 |
Density | 1.10 ± 0.1 g/cm³ | Predicted value |
Boiling Point | 400.6 ± 38.0 °C | Predicted at 760 mmHg |
Flash Point | 196.1 ± 26.8 °C | Combustible solid |
Storage Conditions | Under inert gas (N₂ or Ar) at 2-8°C | Long-term stability recommended |
Solubility | Soluble in DMSO, organic solvents | Limited aqueous solubility |
The primary synthetic objectives for this compound focus on leveraging its dual functionality for sequential structural elaboration. The boronic ester enables palladium-catalyzed cross-coupling to introduce diverse aryl or heteroaryl substituents at the para-position, while the cyclopropane carboxylate serves multiple purposes: it can undergo hydrolysis to the carboxylic acid for amide coupling, reduction to the alcohol, or serve as a directing group for C-H functionalization of the cyclopropane ring. This versatility facilitates the construction of structurally diverse compound libraries for structure-activity relationship studies. Researchers specifically utilize this building block to develop protease inhibitors where the boronic acid (after deprotection) interacts with catalytic serine residues, while the cyclopropane imposes conformational constraints to optimize binding interactions with enzyme subsites [3] [5] [8].
In pharmaceutical research, this compound addresses several design challenges: 1) It provides a stable boronate precursor that avoids the instability issues of free boronic acids during synthesis; 2) The cyclopropane introduces three-dimensionality into otherwise planar biaryl systems, potentially improving target selectivity; 3) The ester group serves as a synthetic handle for further derivatization or as a prodrug moiety. Current research explores its incorporation into potential therapeutic agents targeting inflammatory diseases, oncology, and infectious diseases – particularly where boronic acid-containing drugs like bortezomib have established clinical proof-of-concept. The compound's structural features align with emerging trends in drug design emphasizing sp³-rich architectures to improve success rates in clinical development [1] [5] [8].
Comprehensive Compound Listing
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: